1-Benzyl-3-carbamoylpyridin-1-ium bromide
Overview
Description
1-Benzyl-3-carbamoylpyridin-1-ium bromide is an organic compound with the molecular formula C13H13N2O.Br. It is known for its applications in organic synthesis and as a catalyst in various chemical reactions. This compound is characterized by its white solid form and high solubility in organic solvents .
Preparation Methods
The synthesis of 1-Benzyl-3-carbamoylpyridin-1-ium bromide typically involves a multi-step process:
Initial Reaction: The starting material, benzyl chloride, reacts with pyridine to form benzylpyridinium chloride.
Carbamoylation: The intermediate product undergoes a reaction with methyl carbamate to form 1-benzyl-3-carbamoylpyridinium chloride.
Bromination: Finally, the chloride is replaced with bromide through a bromination reaction to yield the target compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-carbamoylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Catalytic Reactions: It is used as a catalyst in organic synthesis, facilitating reactions such as the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-carbamoylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, aiding in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals, contributing to the synthesis of various active ingredients
Mechanism of Action
The mechanism of action of 1-Benzyl-3-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets. It acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. The molecular pathways involved depend on the specific reaction it catalyzes, but generally, it facilitates the formation and breaking of chemical bonds .
Comparison with Similar Compounds
1-Benzyl-3-carbamoylpyridin-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar in structure but with a chloride ion instead of bromide.
1-Benzyl-3-methylpyridinium bromide: Differing by the presence of a methyl group instead of a carbamoyl group.
1-Benzyl-3-carbamoylpyridinium iodide: Similar structure with an iodide ion instead of bromide.
The uniqueness of this compound lies in its specific reactivity and catalytic properties, which make it particularly useful in certain organic synthesis reactions .
Properties
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxamide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.BrH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLSWCJLFBOMJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432938 | |
Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13076-43-2 | |
Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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